Sodium 6-chloro-2-fluoropyridine-3-sulfinate CAS 2137937-27-8
Sodium 6-chloro-2-fluoropyridine-3-sulfinate CAS 2137937-27-8
An In-depth Technical Guide to Sodium 6-chloro-2-fluoropyridine-3-sulfinate (CAS 2137937-27-8)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Sodium 6-chloro-2-fluoropyridine-3-sulfinate, a key intermediate for researchers and professionals in drug development and organic synthesis. We will delve into its synthesis, chemical properties, and potential applications, with a focus on the underlying chemical principles and practical experimental considerations.
Introduction: The Significance of Fluorinated Pyridine Scaffolds
The pyridine ring is a fundamental scaffold in numerous pharmaceutical agents.[1] The strategic incorporation of fluorine atoms into these structures can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and cell permeability.[2][3] Sodium 6-chloro-2-fluoropyridine-3-sulfinate emerges as a valuable building block, offering a unique combination of reactive sites for the synthesis of complex, fluorinated pyridine derivatives. This guide aims to provide a detailed understanding of this compound, empowering chemists to leverage its full potential in their research and development endeavors.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of Sodium 6-chloro-2-fluoropyridine-3-sulfinate is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.
| Property | Value | Source |
| CAS Number | 2137937-27-8 | N/A |
| Molecular Formula | C₅H₃ClFNO₂SNa | Inferred |
| Molecular Weight | 217.59 g/mol | Inferred |
| Appearance | White to off-white solid (Predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF) (Predicted) | General knowledge |
Synthesis of Sodium 6-chloro-2-fluoropyridine-3-sulfinate
Proposed Synthetic Pathway
The proposed synthesis proceeds in two main steps:
-
Synthesis of 6-chloro-2-fluoropyridine-3-sulfonyl chloride: This precursor can be synthesized from 6-chloro-2-fluoropyridine through a chlorosulfonylation reaction.
-
Reduction to Sodium 6-chloro-2-fluoropyridine-3-sulfinate: The sulfonyl chloride is then reduced to the target sodium sulfinate salt.
Caption: Proposed synthetic pathway for Sodium 6-chloro-2-fluoropyridine-3-sulfinate.
Detailed Experimental Protocol
Step 1: Synthesis of 6-chloro-2-fluoropyridine-3-sulfonyl chloride
This protocol is adapted from general procedures for the chlorosulfonylation of aromatic compounds.
-
Reagents and Materials:
-
6-chloro-2-fluoropyridine
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Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
-
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Add 6-chloro-2-fluoropyridine to the flask and cool it in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution with vigorous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the mixture to room temperature and cautiously pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-2-fluoropyridine-3-sulfonyl chloride.
-
Purify the crude product by column chromatography or recrystallization.
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Step 2: Reduction to Sodium 6-chloro-2-fluoropyridine-3-sulfinate
This protocol is based on established methods for the reduction of sulfonyl chlorides to sodium sulfinates.[4]
-
Reagents and Materials:
-
6-chloro-2-fluoropyridine-3-sulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
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Water
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Ethanol
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Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
Dissolve 6-chloro-2-fluoropyridine-3-sulfonyl chloride in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium sulfite and sodium bicarbonate in water.
-
Add the aqueous solution of sodium sulfite and sodium bicarbonate to the ethanolic solution of the sulfonyl chloride.
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Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the disappearance of the sulfonyl chloride spot on TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The sodium sulfinate salt may precipitate out of the solution. If not, concentrate the solution under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain Sodium 6-chloro-2-fluoropyridine-3-sulfinate.
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Chemical Reactivity and Synthetic Applications
Sodium sulfinates are versatile reagents in organic synthesis, capable of acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions
A primary application of pyridine sulfinates is in palladium-catalyzed cross-coupling reactions, serving as effective alternatives to often unstable pyridine boronic acids.[1][7]
Caption: Generalized mechanism for Palladium-catalyzed cross-coupling reactions.
Exemplary Protocol: Desulfinative Cross-Coupling with an Aryl Halide
This protocol is adapted from the work of Willis and co-workers on pyridine sulfinates.[7]
-
Reagents and Materials:
-
Sodium 6-chloro-2-fluoropyridine-3-sulfinate
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Sodium 6-chloro-2-fluoropyridine-3-sulfinate (2.0 equiv.), the aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (1.5 equiv.) to a Schlenk tube or microwave vial.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vessel and heat the reaction mixture to 150 °C for 3-18 hours, with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Precursor to Other Organosulfur Compounds
Sodium 6-chloro-2-fluoropyridine-3-sulfinate can also serve as a precursor for the synthesis of other important organosulfur compounds, such as sulfonamides and sulfones.[5] The conversion to a sulfonyl chloride followed by reaction with an amine is a common route to sulfonamides.[8]
Handling, Storage, and Safety
-
Handling: Sodium sulfinates are generally stable solids but can be hygroscopic.[5] It is recommended to handle them in a dry, well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Safety: While specific toxicity data for this compound is not available, it should be handled with the care afforded to all laboratory chemicals. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Sodium 6-chloro-2-fluoropyridine-3-sulfinate is a promising and versatile building block for the synthesis of complex, fluorinated pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor to other organosulfur compounds makes it a valuable tool for medicinal chemists and researchers in organic synthesis. The synthetic and application protocols provided in this guide, based on established chemical principles, offer a solid foundation for its effective use in the laboratory.
References
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Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2020). RSC Advances. Retrieved from [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved from [Link]
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